molecular formula C20H18N2O3 B8459526 ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate

Cat. No.: B8459526
M. Wt: 334.4 g/mol
InChI Key: MEOTZRKWFVCXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This particular compound features a unique structure that combines a cyclopenta[e]indazole core with an ethyl ester functional group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzylamine with cyclopentanone, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing byproducts.

Chemical Reactions Analysis

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are studied for their potential therapeutic properties.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research into its anticancer and anti-inflammatory properties is ongoing, with studies exploring its potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate can be compared to other indazole derivatives, such as:

    2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Known for its antinociceptive activity.

    2-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl-5-(4-chlorobenzyl)thiazol-4-one: Exhibits anti-inflammatory potential.

    6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2’,3’1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine: A novel COX-2 inhibitor.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-2-25-20(24)16-10-15-14(19(16)23)8-9-18-17(15)12-22(21-18)11-13-6-4-3-5-7-13/h3-9,12,16H,2,10-11H2,1H3

InChI Key

MEOTZRKWFVCXLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC3=NN(C=C23)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 2-benzyl-7,8-dihydrocyclopenta[e]indazol-6(2H)-one (10.3 g, 39.3 mmol) in 180 mL of THF was cooled to −70° C. and a 1.0M solution of lithium bis(trimethylsilyl)amide in THF (86 mL, 86 mmol) was added dropwise during 20 minutes. The reaction mixture was allowed to warm to −33° C. during approximately 1 hour giving a reddish brown solution. The solution was re-cooled to −65° C. and ethyl cyanoformate (5.9 mL, 60 mmol) was added during 1 minute. The reaction mixture was allowed to warm to 15° C. during 2¾ hours and was then partitioned between ethyl acetate and 1N aqueous HCl. The organic phase was washed successively with water, saturated NaHCO3 and brine. After drying over Na2SO4 the solution was filtered through a short column of silica gel and evaporated under vacuum to give ethyl 2-benzyl-6-oxo-2,6,7,8-tetrahydrocyclopenta[e]indazole-7-carboxylate as a brown oil.
Name
2-benzyl-7,8-dihydrocyclopenta[e]indazol-6(2H)-one
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
86 mL
Type
solvent
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Three

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